molecular formula C9H14BrN3O B2468639 4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide CAS No. 2361645-18-1

4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide

Cat. No.: B2468639
CAS No.: 2361645-18-1
M. Wt: 260.135
InChI Key: NIVVHDAKBXFTBK-UHFFFAOYSA-N
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Description

4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is a derivative of pyridin-2-one, featuring a piperazine ring, which is known for its biological activity and versatility in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide is the serotonin (5-HT) reuptake transporter . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

This compound interacts with the serotonin reuptake transporter, inhibiting its function . This inhibition prevents the reuptake of serotonin into the presynaptic neuron, increasing the amount of serotonin available in the synaptic cleft. The increased serotonin levels can then bind to post-synaptic receptors, enhancing serotonin signaling.

Pharmacokinetics

The compound A20, a derivative of this compound, has been shown to be stable in human liver microsomes, indicating good pharmacokinetic properties . This suggests that the compound has a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which impacts its bioavailability and effectiveness as a therapeutic agent.

Result of Action

In vivo studies of the compound A20 have shown that it can potently antagonize the p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus . This results in a reduction of immobility times in the rat forced swimming test (FST), a common measure of antidepressant efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperazin-1-yl-1H-pyridin-2-one derivatives typically involves the reaction of pyridin-2-one with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide is unique due to its specific combination of the piperazine and pyridin-2-one structures, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit serotonin reuptake sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

4-piperazin-1-yl-1H-pyridin-2-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.BrH/c13-9-7-8(1-2-11-9)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVVHDAKBXFTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)NC=C2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361645-18-1
Record name 4-(piperazin-1-yl)pyridin-2-ol hydrobromide
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